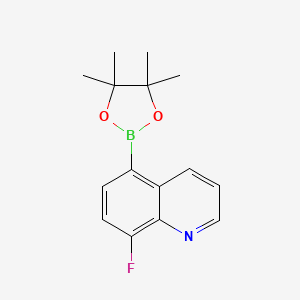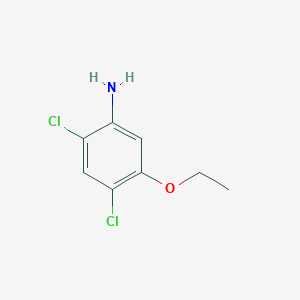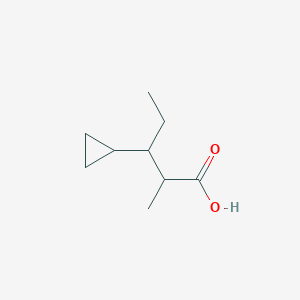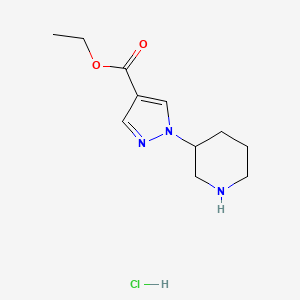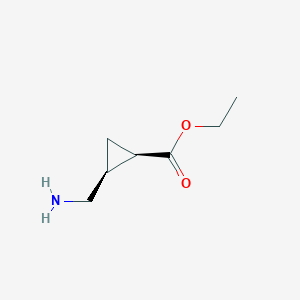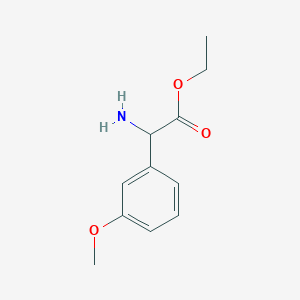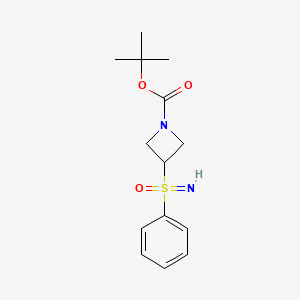
Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a phenylimino-lambda6-sulfanyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl azetidine-1-carboxylate with phenyl isothiocyanate under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The phenylimino-lambda6-sulfanyl moiety is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and solubility, enhancing its overall effectiveness .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl3-(phenylimino-lambda6-sulfanyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of an azetidine ring.
Phenyl isothiocyanate derivatives: These compounds share the phenylimino-lambda6-sulfanyl moiety but differ in other structural aspects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20N2O3S |
|---|---|
Molekulargewicht |
296.39 g/mol |
IUPAC-Name |
tert-butyl 3-(phenylsulfonimidoyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(17)16-9-12(10-16)20(15,18)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 |
InChI-Schlüssel |
OJHILOMYBAHMSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=N)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)

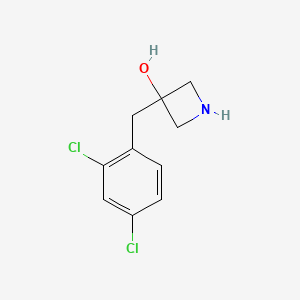
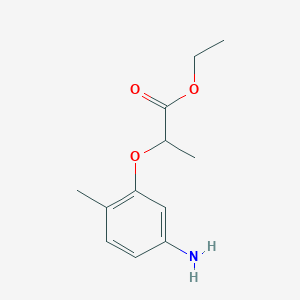

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)

